LQZ-7I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

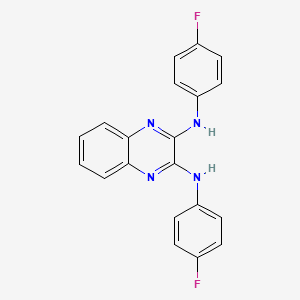

2-N,3-N-bis(4-fluorophenyl)quinoxaline-2,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPCKOKYSVPFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of LQZ-7I?

An In-Depth Technical Guide on the Mechanism of Action of LQZ-7I

Introduction

This compound is a novel, orally active small molecule inhibitor that targets the protein survivin.[1] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a homodimeric protein highly expressed in most human cancers while being largely undetectable in normal, differentiated adult tissues.[2][3] Its overexpression is associated with a poor clinical outcome, making it a prime target for cancer therapeutics.[2] this compound represents a significant advancement over its parent compound, LQZ-7, demonstrating improved cytotoxicity and efficacy in preclinical models.[4] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Survivin Dimerization

The primary mechanism of action of this compound is the direct inhibition of survivin homodimerization. Survivin functions as a dimer, and this dimerization is critical for its stability and function. This compound was designed to bind to the dimeric interface of survivin, targeting key hydrophobic core residues such as Leu98 and Phe101.

The binding of this compound to this interface disrupts the survivin dimer, which is hypothesized to expose the hydrophobic core of the protein. This exposure leads to protein misfolding and conformational changes, marking the survivin monomer for degradation. The subsequent degradation occurs through the ubiquitin-proteasome pathway, a key cellular machinery for eliminating misfolded or damaged proteins. This targeted degradation is selective for survivin; this compound does not reduce the expression of other IAP family members like XIAP, cIAP1, or cIAP2.

The ultimate consequences of survivin degradation are the induction of apoptosis and the inhibition of cancer cell proliferation. By removing the anti-apoptotic brake exerted by survivin, this compound allows programmed cell death to proceed, leading to the death of cancer cells.

Caption: Mechanism of this compound targeting survivin dimerization.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potency in inhibiting cancer cell growth and its effect on survivin protein stability.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) demonstrates the concentration of this compound required to inhibit the growth of cancer cells by 50% after a 72-hour treatment period.

| Cell Line | Cancer Type | IC₅₀ (µM) | Parent Compound (LQZ-7) IC₅₀ (µM) | Reference |

| C4-2 | Prostate Cancer | 3.1 | 9.1 | |

| PC-3 | Prostate Cancer | 4.8 | 8.1 | |

| CAL27 | Head and Neck Squamous Cell Carcinoma | ~7.5 (Significant cell death observed) | Not Reported | |

| HN5 | Head and Neck Squamous Cell Carcinoma | ~7.5 (Significant cell death observed) | Not Reported |

Table 2: Effect on Survivin Protein Half-Life

This compound significantly accelerates the degradation of the survivin protein. The half-life was determined via cycloheximide-chase experiments.

| Cell Line | Control Half-Life (hours) | This compound Treated Half-Life (minutes) | Reference |

| C4-2 | 2.2 | 50 | |

| PC-3 | 2.3 | 25 |

Table 3: In Vivo Antitumor Activity

This compound has demonstrated significant tumor growth inhibition in animal models.

| Model | Cancer Type | Treatment | Outcome | Reference |

| Mouse Xenograft | Prostate (PC-3) | 100 mg/kg, oral administration | Significant suppression of tumor growth | |

| Chick Chorioallantoic Membrane (CAM) Assay | Neuroblastoma (SK-N-AS) | 20 µM, topical | Significant reduction in tumor size and proliferation |

Signaling Pathway: Induction of Apoptosis

Survivin is a key inhibitor of caspases, the executioner proteins of apoptosis. It can directly or indirectly inhibit caspase-3 and caspase-7. By inducing the degradation of survivin, this compound removes this inhibitory control, allowing for the activation of the caspase cascade and subsequent apoptosis. This is evidenced by the dose-dependent increase in cleaved caspase-3 in cancer cells treated with this compound.

Caption: this compound promotes apoptosis by inhibiting survivin.

Experimental Protocols

The mechanism of this compound was elucidated through a series of key experiments. The methodologies are detailed below.

Cytotoxicity and Cell Viability Assays

-

Methylene Blue Assay: Used to determine IC₅₀ values in prostate cancer cells.

-

Cells (e.g., C4-2, PC-3) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for 72 hours.

-

The medium is removed, and cells are fixed with 10% formalin.

-

Cells are stained with a 1% methylene blue solution.

-

After washing, the dye is eluted with a solution of 0.1 N HCl in 10% ethanol.

-

Absorbance is measured at 650 nm to quantify cell viability.

-

IC₅₀ values are calculated from dose-response curves.

-

-

MTT Assay: Used to assess cell viability in head and neck cancer cells.

-

Cells are seeded in 96-well plates and treated with this compound for 72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

-

Living cells with active mitochondrial reductases convert MTT into formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the crystals.

-

Absorbance is read to determine the percentage of viable cells relative to an untreated control.

-

Survivin Dimerization Assay (Mammalian Two-Hybrid)

This assay quantifies the dimerization of survivin inside living cells.

-

Two plasmids are constructed: one fusing a survivin molecule to the GAL4 DNA-binding domain and another fusing survivin to the VP16 activation domain.

-

A third reporter plasmid is included, containing the secreted embryonic alkaline phosphatase (SEAP) gene under the control of a GAL4-responsive promoter.

-

These plasmids are co-transfected into host cells.

-

If survivin dimerizes, the DNA-binding domain and activation domain are brought into proximity, activating the transcription of the SEAP reporter gene.

-

Cells are treated with this compound or a control vehicle.

-

The cell culture medium is collected, and SEAP activity is measured using a chemiluminescent or colorimetric substrate.

-

A decrease in SEAP activity indicates that this compound is inhibiting survivin dimerization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 4. Synthesis and Identification of a Novel Lead Targeting Survivin Dimerization for Proteasome-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LQZ-7I in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQZ-7I, a novel small molecule inhibitor, has demonstrated significant potential in cancer therapeutics through its targeted induction of apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-mediated programmed cell death. By selectively targeting the dimerization interface of survivin, this compound triggers a cascade of events leading to the proteasome-dependent degradation of this key anti-apoptotic protein, ultimately resulting in the activation of the apoptotic machinery in cancer cells. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: Targeting Survivin Dimerization

This compound is a survivin-targeting inhibitor that functions by disrupting the homodimerization of survivin, a member of the Inhibitor of Apoptosis Protein (IAP) family.[1][2] Survivin is overexpressed in the majority of human cancers and plays a crucial role in both inhibiting apoptosis and regulating cell division.[1][3] The dimerization of survivin is essential for its stability and function. This compound binds to the dimerization interface of survivin, specifically targeting residues Leu98 and Phe101, which leads to the exposure of the hydrophobic core of the protein.[1] This conformational change results in protein misfolding and subsequent degradation through the proteasome pathway. The depletion of cellular survivin levels by this compound removes its inhibitory effect on caspases, thereby promoting the induction of apoptosis.

Quantitative Analysis of this compound Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key data from these studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| C4-2 | Prostate Cancer | 3.1 | |

| PC-3 | Prostate Cancer | 4.8 |

Table 2: Effect of this compound on Survivin Half-Life

| Cell Line | Cancer Type | Treatment | Survivin Half-Life | Reference |

| C4-2 | Prostate Cancer | Control | 2.2 hours | |

| C4-2 | Prostate Cancer | This compound | 50 minutes | |

| PC-3 | Prostate Cancer | Control | 2.3 hours | |

| PC-3 | Prostate Cancer | This compound | 25 minutes |

Signaling Pathway of this compound-Induced Apoptosis

The primary signaling pathway initiated by this compound culminates in the activation of the intrinsic apoptotic cascade. The following diagram illustrates this process.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Cell Viability Assay (Methylene Blue Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

References

Investigating the Downstream Effects of LQZ-7I Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: LQZ-7I is a novel, orally active small molecule inhibitor that demonstrates significant anti-tumor activity by selectively targeting the inhibitor of apoptosis (IAP) protein, survivin. This technical guide provides an in-depth analysis of the downstream molecular and cellular effects following this compound treatment. It consolidates key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows to support further research and development in oncology.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of survivin dimerization.[1][2] Survivin, a member of the IAP family, is overexpressed in most human cancers and plays a dual role in inhibiting apoptosis and regulating cell division.[3][4] It functions as a homodimer. This compound directly binds to the dimerization interface of survivin, disrupting its structure.[5] This disruption leads to protein misfolding and subsequent proteasome-dependent degradation of the survivin protein. The loss of survivin function triggers a cascade of downstream events, ultimately leading to cancer cell death.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]

- 5. US20210299123A1 - Survivin-targeting anti-tumor agents and uses thereof - Google Patents [patents.google.com]

The Impact of LQZ-7I on the Inhibitor of Apoptosis (IAP) Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Inhibitor of Apoptosis (IAP) protein family represents a critical checkpoint in the regulation of programmed cell death, making its members highly attractive targets for cancer therapy. This technical guide provides an in-depth analysis of LQZ-7I, a novel small molecule inhibitor, and its specific impact on the IAP family. This compound has demonstrated potent and selective activity against Survivin, a unique member of the IAP family, by disrupting its homodimerization, leading to proteasome-dependent degradation and subsequent induction of apoptosis in cancer cells. Notably, this compound exhibits high selectivity for Survivin, with no significant effect on other key IAP members such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, and provide comprehensive experimental protocols for the key assays used to elucidate its function.

Introduction to the Inhibitor of Apoptosis (IAP) Family

The IAP family of proteins are key regulators of apoptosis, or programmed cell death.[1] They are characterized by the presence of one or more baculovirus IAP repeat (BIR) domains, which are crucial for their anti-apoptotic function.[1][2] Key members of this family include XIAP, cIAP1, cIAP2, and Survivin.

-

XIAP (X-linked inhibitor of apoptosis protein): Considered the most potent endogenous inhibitor of caspases, XIAP directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7.[3] This direct inhibition provides a crucial brake on the apoptotic cascade.

-

cIAP1 and cIAP2 (cellular inhibitor of apoptosis protein 1 and 2): These proteins primarily function as E3 ubiquitin ligases. While they can bind to caspases, their main anti-apoptotic role is not through direct inhibition but rather through modulating signaling pathways, such as the NF-κB pathway, which promotes cell survival.

-

Survivin (BIRC5): As the smallest member of the IAP family, Survivin has a dual role in both inhibiting apoptosis and regulating cell division. It is highly expressed in most cancers and fetal tissue but is largely absent in normal, differentiated adult tissues, making it an attractive target for cancer therapy. Survivin can inhibit caspase activity, although its primary mechanism of apoptosis inhibition is believed to be through its interaction with other proteins in the apoptotic pathway.

This compound: A Selective Survivin Inhibitor

This compound is a novel, orally active small molecule designed to specifically target Survivin. It was developed as an analog of the parent compound LQZ-7 with improved cytotoxic properties. The primary mechanism of action of this compound is the inhibition of Survivin dimerization. Survivin exists and functions as a homodimer, and this dimerization is essential for its stability and anti-apoptotic function. By binding to the dimerization interface of Survivin, this compound induces a conformational change that leads to protein misfolding and subsequent proteasome-dependent degradation. This targeted degradation of Survivin removes its protective effect, thereby promoting the induction of apoptosis in cancer cells.

A critical aspect of this compound is its selectivity. Studies have shown that while this compound effectively reduces Survivin levels, it does not impact the expression of other key IAP family members, namely XIAP, cIAP1, and cIAP2. This selectivity is significant as it minimizes off-target effects and suggests a more focused therapeutic window.

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound in targeting Survivin.

| Cell Line | IC50 of this compound (μM) | IC50 of Parent Compound LQZ-7 (μM) | Reference |

| PC-3 (Prostate Cancer) | 4.8 | 8.1 | |

| C4-2 (Prostate Cancer) | 3.1 | 9.1 |

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | Half-life of Survivin (Control) | Half-life of Survivin (with this compound) | Reference |

| C4-2 | 2.2 hours | 50 minutes | |

| PC-3 | 2.3 hours | 25 minutes |

Table 2: Effect of this compound on Survivin Protein Half-life

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action on Survivin.

References

Unveiling LQZ-7I: A Potent Inhibitor of Survivin Dimerization for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

LQZ-7I is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent. It selectively targets survivin, a protein that is overexpressed in most human cancers and plays a crucial role in cell division and apoptosis inhibition. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N²,N³-bis(4-fluorophenyl)quinoxaline-2,3-diamine, is a derivative of its parent compound LQZ-7. Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₁₄F₂N₄[1][2][3] |

| Molecular Weight | 348.35 g/mol [1][3] |

| CAS Number | 195822-23-2 |

| Appearance | Solid |

| SMILES | FC1=CC=C(NC2=NC3=C(N=C2NC4=CC=C(C=C4)F)C=CC=C3)C=C1 |

| Solubility | DMSO: 125 mg/mL (358.83 mM)DMF: 5 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): Insoluble |

| Storage | Store at -20°C |

| Stability | ≥ 4 years at -20°C |

Mechanism of Action: Targeting Survivin Dimerization

This compound exerts its anti-cancer effects by directly targeting the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin exists as a homodimer, and this dimerization is essential for its function in inhibiting apoptosis and regulating cell division. This compound binds to the dimerization interface of survivin, disrupting its homodimerization. This disruption leads to the misfolding of the survivin protein, making it a target for proteasome-dependent degradation. The subsequent loss of survivin protein induces apoptosis, or programmed cell death, in cancer cells and inhibits tumor growth. Notably, this compound has been shown to be selective for survivin, as it does not significantly affect the expression of other IAP family members like XIAP, cIAP1, and cIAP2.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2,3-dichloroquinoxaline with 4-fluoroaniline.

Materials:

-

2,3-dichloroquinoxaline

-

4-fluoroaniline

-

Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (DCE)

Procedure:

-

To a flame-dried round-bottom flask, add 2,3-dichloroquinoxaline, 4-fluoroaniline, and AlCl₃ in DCE.

-

The reaction mixture is then processed to yield the final product, N²,N³-bis(4-fluorophenyl)quinoxaline-2,3-diamine (this compound).

For the synthesis of related quinoxaline-2,3-diamines, a similar procedure involving the reflux of 2,3-dichloroquinoxaline with substituted anilines in ethanol can be followed.

Cytotoxicity Assessment: Methylene Blue Assay

The cytotoxicity of this compound against cancer cell lines can be determined using a methylene blue assay. This assay measures cell viability based on the ability of live cells to retain the methylene blue dye.

Materials:

-

Prostate cancer cell lines (e.g., C4-2, PC-3)

-

This compound

-

Methylene blue solution

-

Cell culture medium and supplements

-

96-well plates

Procedure:

-

Seed prostate cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound for 72 hours.

-

After treatment, fix the cells and stain with methylene blue solution.

-

Wash the plates to remove excess dye and then elute the retained dye.

-

Measure the absorbance of the eluted dye to determine cell viability.

-

Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect the levels of specific proteins, such as survivin and cleaved caspase-3, in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., PC-3, C4-2)

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer

-

Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Survivin Dimerization Assessment: Mammalian Two-Hybrid Assay

A mammalian two-hybrid assay using a secreted embryonic alkaline phosphatase (SEAP) reporter system can be employed to assess the effect of this compound on survivin dimerization.

Principle: This assay utilizes two fusion proteins: one with the GAL4 DNA-binding domain fused to survivin and another with the VP16 activation domain fused to survivin. If survivin dimerizes, the DNA-binding and activation domains are brought into proximity, leading to the expression of the SEAP reporter gene.

Procedure:

-

Co-transfect mammalian cells with plasmids encoding the two survivin fusion proteins and a SEAP reporter plasmid.

-

Treat the transfected cells with this compound.

-

Collect the cell culture medium and measure the SEAP activity. A decrease in SEAP activity indicates inhibition of survivin dimerization.

Determination of Protein Stability: Cycloheximide Chase Assay

A cycloheximide (CHX) chase assay is performed to determine the half-life of the survivin protein in the presence of this compound. CHX is a protein synthesis inhibitor.

Materials:

-

Cancer cell lines

-

This compound

-

Cycloheximide (CHX)

-

Western blotting reagents

Procedure:

-

Treat cells with this compound.

-

Add CHX to the cell culture to block new protein synthesis.

-

Collect cell lysates at different time points after CHX addition.

-

Analyze the levels of survivin protein at each time point by Western blotting.

-

Quantify the band intensities to determine the rate of survivin degradation and calculate its half-life. This compound treatment has been shown to reduce the half-life of survivin in C4-2 and PC-3 cells.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to effectively inhibit the growth of xenograft tumors in animal models without notable adverse effects. These findings highlight the potential of this compound as an orally active anti-cancer agent.

Quantitative Data Summary

| Parameter | Cell Line | Value |

| IC₅₀ | C4-2 | 3.1 µM |

| PC-3 | 4.8 µM | |

| Survivin Half-life (Control) | C4-2 | 2.2 hours |

| PC-3 | 2.3 hours | |

| Survivin Half-life (with this compound) | C4-2 | 50 minutes |

| PC-3 | 25 minutes |

Conclusion

This compound is a promising survivin-targeting inhibitor with a well-defined mechanism of action. Its ability to disrupt survivin dimerization, leading to proteasome-dependent degradation and subsequent apoptosis in cancer cells, makes it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a solid framework for the continued investigation and characterization of this compound and similar compounds. The favorable in vivo activity and oral bioavailability of this compound further underscore its potential as a novel therapeutic for a range of cancers where survivin is overexpressed.

References

The Impact of LQZ-7I on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LQZ-7I is a novel small molecule inhibitor that targets survivin, a protein that is overexpressed in many cancers and plays a crucial role in both cell division and the inhibition of apoptosis. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression in cancer cells. By inhibiting the dimerization of survivin, this compound triggers its proteasome-dependent degradation, leading to defects in mitosis and subsequent cell death. This guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Survivin (also known as BIRC5) is a unique member of the inhibitor of apoptosis protein (IAP) family. It is highly expressed during fetal development and in most human cancers, but is largely absent in normal, differentiated adult tissues. This differential expression makes survivin an attractive target for cancer therapy. Survivin functions as a critical regulator of the mitotic spindle checkpoint, ensuring the proper segregation of chromosomes during cell division. Its inhibition has been shown to lead to mitotic catastrophe and apoptosis in cancer cells.

This compound is a potent and specific inhibitor of survivin dimerization.[1][2][3][4][5] By preventing survivin from forming its functional homodimer, this compound leads to the degradation of survivin protein, thereby disrupting its dual roles in promoting cell survival and regulating mitosis. This guide will explore the downstream consequences of this compound-mediated survivin inhibition on the cancer cell cycle.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the disruption of survivin homodimerization. This leads to the misfolding of the survivin protein and its subsequent ubiquitination and degradation by the proteasome. The loss of functional survivin has two major consequences for the cancer cell: a decrease in the threshold for apoptosis and a failure to properly execute mitosis. The latter results in significant disruption of cell cycle progression, which is the focus of this guide.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to G2/M arrest and apoptosis.

Quantitative Effects of Survivin Inhibition on Cell Cycle Progression

While specific quantitative cell cycle analysis data for this compound is not yet extensively published, studies on other survivin inhibitors with a similar mechanism of inducing mitotic defects, such as YM155 (sepantronium bromide), provide valuable insights. The following tables summarize representative data on the effects of survivin inhibition on cell cycle phase distribution in various cancer cell lines. It is anticipated that this compound would produce comparable effects due to its targeted action on survivin.

Table 1: Effect of Survivin Inhibitor YM155 on Cell Cycle Distribution in Neuroblastoma Cells

| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| SH-SY5Y | Control | 55.1 ± 2.3 | 28.4 ± 1.9 | 16.5 ± 1.5 | |

| SH-SY5Y | YM155 (5 µM) | 68.2 ± 2.8 | 15.3 ± 1.7 | 16.5 ± 1.2 | |

| NGP | Control | 52.3 ± 3.1 | 30.1 ± 2.5 | 17.6 ± 1.8 | |

| NGP | YM155 (5 µM) | 65.4 ± 3.5 | 18.2 ± 2.1 | 16.4 ± 1.9 |

Table 2: Effect of Survivin Inhibitor YM155 on Cell Cycle Distribution in Anaplastic Thyroid Cancer Cells

| Cell Line | Treatment (Concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| ACT1 | Control | 45.2 ± 3.2 | 35.1 ± 2.8 | 19.7 ± 2.1 | |

| ACT1 | YM155 (10 nM) | 30.1 ± 2.5 | 48.3 ± 3.1 | 21.6 ± 2.4 | |

| THJ11T | Control | 50.3 ± 3.5 | 32.4 ± 2.9 | 17.3 ± 1.9 | |

| THJ11T | YM155 (10 nM) | 38.2 ± 2.8 | 45.1 ± 3.3 | 16.7 ± 1.8 |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the staining of cells with propidium iodide (PI) to analyze DNA content and determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time period (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

-

Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Workflow for Cell Cycle Analysis

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol is for the detection of key proteins involved in the G2/M transition, such as Cyclin B1 and CDK1, to confirm the cell cycle arrest observed by flow cytometry.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Reprobe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Immunofluorescence for Mitotic Spindle Visualization

This protocol allows for the direct visualization of the mitotic spindle and chromosomal alignment to assess the mitotic defects induced by this compound.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a petri dish and treat with this compound as described previously.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate with the primary antibody against α-tubulin (to stain microtubules) for 1 hour.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the mitotic spindles and chromosomes using a fluorescence microscope.

Conclusion

This compound represents a promising therapeutic agent that targets the survivin protein, a key player in cancer cell survival and proliferation. By disrupting survivin dimerization and promoting its degradation, this compound effectively induces mitotic defects, leading to a G2/M cell cycle arrest and subsequent apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and to evaluate its potential as an anti-cancer therapeutic. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the scientific rationale and methodologies involved in the study of this novel survivin inhibitor.

References

- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

The Significance of Survivin as a Therapeutic Target for LQZ-7I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a compelling target for cancer therapy due to its differential overexpression in tumor tissues compared to normal adult tissues and its dual role in promoting cell proliferation and inhibiting apoptosis.[1][2] This technical guide provides an in-depth overview of the significance of survivin as a therapeutic target, with a specific focus on the small molecule inhibitor LQZ-7I. We will explore the molecular mechanism of this compound, present its efficacy data, and provide detailed protocols for key experiments utilized in its evaluation.

Introduction: Survivin as a Prime Target in Oncology

Survivin, encoded by the BIRC5 gene, is a unique protein that functions as a critical regulator of both cell division and programmed cell death.[2] Its expression is highly prominent during embryonic and fetal development but is largely absent in most terminally differentiated adult tissues.[2] However, survivin is markedly overexpressed in a wide variety of human cancers, and this elevated expression often correlates with poor prognosis, increased resistance to chemotherapy, and higher rates of tumor recurrence.[1]

The dual functionality of survivin makes it an attractive target for therapeutic intervention:

-

Inhibition of Apoptosis: Survivin can directly or indirectly inhibit the activity of caspases, the key executioners of apoptosis, thereby promoting cancer cell survival.

-

Regulation of Mitosis: As a component of the chromosomal passenger complex (CPC), survivin plays an essential role in ensuring proper chromosome segregation and cytokinesis during cell division.

Targeting survivin, therefore, offers the potential to simultaneously induce apoptosis and disrupt the proliferation of cancer cells.

This compound: A Novel Inhibitor of Survivin Dimerization

This compound is a small molecule inhibitor designed to specifically target survivin. Unlike traditional approaches that aim to inhibit gene expression, this compound functions by disrupting the homodimerization of the survivin protein. This dimerization is crucial for its stability and function.

The mechanism of action of this compound involves the following key steps:

-

Inhibition of Dimerization: this compound binds to the dimerization interface of survivin, preventing the formation of the functional homodimer.

-

Proteasome-Dependent Degradation: The disruption of dimerization leads to the misfolding and subsequent degradation of the survivin protein via the proteasome pathway.

-

Induction of Apoptosis: The depletion of survivin levels results in the activation of apoptotic pathways and subsequent cancer cell death.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound in prostate cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Parent Compound (LQZ-7) |

| C4-2 | Prostate Cancer | 3.1 | 9.1 |

| PC-3 | Prostate Cancer | 4.8 | 8.1 |

Table 2: Effect of this compound on Survivin Protein Half-Life in Prostate Cancer Cells

| Cell Line | Half-life of Survivin (Control) | Half-life of Survivin (with this compound) |

| C4-2 | 2.2 hours | 50 minutes |

| PC-3 | 2.3 hours | 25 minutes |

Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Cancer Cell Line | Treatment | Outcome |

| Male NSG mice | PC-3 | 100 mg/kg this compound (oral gavage, every other day) | Significant suppression of tumor growth with no notable adverse effects on body weight. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (Methylene Blue Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

-

Prostate cancer cell lines (e.g., C4-2, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

Methylene blue staining solution (0.5% w/v in 50% ethanol)

-

Wash solution (e.g., Phosphate-Buffered Saline - PBS)

-

Elution buffer (e.g., 0.1 M HCl in ethanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 100 µL of 100% methanol for 10 minutes.

-

Remove the methanol and add 50 µL of methylene blue staining solution to each well. Incubate for 15 minutes at room temperature.

-

Wash the plate extensively with water to remove excess stain.

-

-

Elution: Add 100 µL of elution buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to dissolve the stain.

-

Measurement: Measure the absorbance at 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Mammalian Two-Hybrid Assay for Survivin Dimerization

This assay is used to assess the ability of this compound to inhibit the dimerization of the survivin protein in a cellular context.

Materials:

-

Mammalian expression vectors for the two-hybrid system (e.g., pM and pVP16).

-

Reporter vector containing a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a GAL4-responsive promoter.

-

Human survivin cDNA.

-

Mammalian cell line (e.g., HEK293T).

-

Transfection reagent.

-

This compound stock solution.

-

SEAP assay kit.

Procedure:

-

Plasmid Construction:

-

Clone the human survivin cDNA into the pM vector to create a fusion protein with the GAL4 DNA-binding domain (DBD-Survivin).

-

Clone the human survivin cDNA into the pVP16 vector to create a fusion protein with the VP16 activation domain (AD-Survivin).

-

-

Transfection: Co-transfect the mammalian cells with the DBD-Survivin, AD-Survivin, and the SEAP reporter plasmids using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound.

-

Reporter Gene Assay: After 48 hours of treatment, collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the SEAP activity to a control (e.g., co-transfection with empty vectors) and compare the activity in the presence and absence of this compound. A decrease in SEAP activity indicates inhibition of survivin dimerization.

Western Blot Analysis for Survivin and Cleaved Caspase-3

This technique is used to determine the effect of this compound on the protein levels of survivin and to assess the induction of apoptosis by detecting the cleavage of caspase-3.

Materials:

-

Cancer cell lines.

-

This compound stock solution.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-survivin antibody (e.g., 1:1000 dilution).

-

Rabbit anti-cleaved caspase-3 antibody (e.g., 1:1000 dilution).

-

Mouse or rabbit anti-β-actin antibody (loading control, e.g., 1:5000 dilution).

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time points. Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., male NSG mice, 6-8 weeks old).

-

Prostate cancer cells (e.g., PC-3).

-

Matrigel (optional).

-

This compound formulation for oral gavage (e.g., in 10% DMSO and 90% corn oil).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer this compound orally by gavage at the predetermined dose and schedule (e.g., 100 mg/kg, every other day).

-

Control Group: Administer the vehicle solution using the same schedule.

-

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after a specific number of treatments or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups. The tumors can also be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.

Visualizing the Core Concepts

Survivin Signaling Pathway

The following diagram illustrates the central role of survivin in cell survival and proliferation and highlights some of its key upstream regulators and downstream effectors.

References

Methodological & Application

Application Notes and Protocols for LQZ-7I in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQZ-7I is a potent and selective small molecule inhibitor that targets the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2][3] Survivin is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation.[1][2] By disrupting survivin dimerization, this compound triggers the proteasome-dependent degradation of survivin, leading to the induction of apoptosis and inhibition of tumor cell proliferation. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture experiments to assess its anti-cancer effects.

Mechanism of Action

This compound functions by directly binding to the dimerization interface of survivin, preventing its homodimerization. This disruption leads to the misfolding of the survivin protein, flagging it for ubiquitination and subsequent degradation by the proteasome. The depletion of cellular survivin levels results in the activation of caspases and the induction of the intrinsic apoptotic pathway.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) |

| C4-2 | 3.1 |

| PC-3 | 4.8 |

Table 2: Effect of this compound on Survivin Half-Life

| Cell Line | Control Half-Life (hours) | This compound Treated Half-Life (minutes) |

| C4-2 | 2.2 | 50 |

| PC-3 | 2.3 | 25 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 3 µM) and a vehicle control for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Survivin Expression

This protocol is for detecting the this compound-induced degradation of survivin.

References

Application Notes and Protocols for LQZ-7I Treatment of PC-3 Prostate Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQZ-7I is a novel, orally active small molecule inhibitor that targets the dimerization of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in most human cancers, including prostate cancer, and its inhibition leads to apoptosis and suppression of tumor growth.[1][2] These application notes provide detailed protocols for the treatment of PC-3 prostate cancer cells with this compound, including methods for assessing cell viability, apoptosis, and the mechanism of action.

Mechanism of Action

This compound functions by selectively inhibiting the dimerization of survivin.[1][2] This disruption prevents its proper function and leads to its degradation in a proteasome-dependent manner.[2] The loss of survivin in cancer cells subsequently induces apoptosis.[2] Studies have shown that this compound is selective for survivin and does not significantly affect the expression of other IAP family proteins such as XIAP, cIAP1, and cIAP2.[2][3]

Data Presentation

Quantitative Analysis of this compound Effects on PC-3 Cells

| Parameter | Value | Experimental Conditions | Reference |

| IC50 | 4.8 µM | 72-hour treatment, Methylene Blue Assay | [2] |

| Apoptosis Rate | ~39% | 3 µM this compound for 48 hours, Annexin V Staining | [2] |

| Survivin Half-Life | Reduced to ~25 minutes | 10 µM this compound, Cycloheximide Chase Assay | [2] |

| Control Survivin Half-Life | ~2.3 hours | DMSO control, Cycloheximide Chase Assay | [2] |

Experimental Protocols

Protocol 1: Cell Viability Assay (Methylene Blue)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on PC-3 cells.

Materials:

-

PC-3 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Methylene Blue staining solution (0.5% w/v in 50% ethanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Staining:

-

Gently remove the medium.

-

Fix the cells with 100 µL of 100% methanol for 10 minutes at room temperature.

-

Remove the methanol and let the plates air dry.

-

Add 50 µL of Methylene Blue solution to each well and incubate for 15 minutes at room temperature.

-

Wash the plates with distilled water and let them air dry.

-

-

Quantification:

-

Add 100 µL of 0.1 N HCl to each well to elute the stain.

-

Measure the absorbance at 620 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection and quantification of apoptosis in PC-3 cells treated with this compound using flow cytometry.

Materials:

-

PC-3 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed PC-3 cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with 3 µM this compound or DMSO (vehicle control) for 48 hours.[2]

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI and measure emission at >575 nm.

Protocol 3: Western Blot Analysis for Survivin and Cleaved Caspase-3

This protocol is for detecting changes in protein expression in PC-3 cells following this compound treatment.

Materials:

-

PC-3 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-survivin, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat PC-3 cells with the desired concentrations of this compound for the specified time (e.g., 10 µM for 0-6 hours for survivin expression).[3] Lyse the cells in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits survivin dimerization, leading to proteasomal degradation and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effects on PC-3 cells.

References

Application Notes and Protocols for LQZ-7I in C4-2 Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LQZ-7I, a novel survivin-targeting inhibitor, in studies involving the C4-2 human prostate cancer cell line. The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate research into the mechanism of action and therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the dimerization of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is overexpressed in many cancers, including prostate cancer, and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][3] By disrupting survivin dimerization, this compound triggers the proteasome-dependent degradation of survivin, leading to apoptosis and inhibition of cancer cell proliferation.[1] This makes this compound a promising candidate for cancer therapy.

Mechanism of Action in C4-2 Cells

In the C4-2 prostate cancer cell line, this compound has been shown to exert its anti-cancer effects through a specific molecular pathway. The primary mechanism involves the inhibition of survivin homodimerization. This disruption leads to protein misfolding and subsequent degradation by the proteasome. The reduction in survivin levels culminates in the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3, and ultimately, cancer cell death.

References

Application Notes and Protocols for Western Blot Analysis of Survivin Levels after LQZ-7I Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of survivin protein levels in response to treatment with LQZ-7I, a novel survivin inhibitor. The protocols and data presented are intended to assist researchers in cell biology, oncology, and pharmacology in evaluating the efficacy and mechanism of action of this compound and similar compounds targeting the survivin pathway.

Introduction

Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is a key regulator of cell division and apoptosis, making it a critical target in cancer therapy.[1] It is highly expressed in most human cancers while being virtually absent in normal, differentiated adult tissues.[1] The small molecule inhibitor this compound has been identified as a potent and selective inhibitor of survivin.[2] this compound functions by disrupting the dimerization of survivin, which leads to its misfolding and subsequent degradation through the proteasome pathway. This targeted degradation of survivin ultimately induces apoptosis in cancer cells, highlighting the therapeutic potential of this compound. Western blot analysis is a fundamental technique to quantify the reduction in survivin protein levels following this compound treatment, thereby providing a direct measure of the compound's on-target activity.

Data Summary

The following tables summarize the quantitative data on the effect of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) |

| PC-3 | 4.8 |

| C4-2 | 3.1 |

IC50 values represent the concentration of this compound required to inhibit cell viability by 50%. Data from reference.

Table 2: Effect of this compound on Survivin Half-Life in Prostate Cancer Cell Lines

| Cell Line | Treatment | Survivin Half-Life |

| PC-3 | Control (DMSO) | ~2.3 hours |

| This compound (10 µM) | ~25 minutes | |

| C4-2 | Control (DMSO) | ~2.2 hours |

| This compound (10 µM) | ~50 minutes |

Data from reference.

Experimental Protocols

Protocol 1: Western Blot Analysis of Survivin Downregulation by this compound

This protocol details the steps for treating cancer cells with this compound and subsequently analyzing survivin protein levels by Western blot.

Materials:

-

PC-3 or C4-2 prostate cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-survivin antibody

-

Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed PC-3 or C4-2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat the cells with 10 µM this compound for various time points (e.g., 0, 2, 4, 6 hours).

-

Include a vehicle control group treated with an equivalent volume of DMSO.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-survivin antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Loading Control:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with a primary antibody against a housekeeping protein such as β-actin or GAPDH, following the same immunoblotting and detection steps.

-

Protocol 2: Determination of Survivin Protein Half-Life

This protocol is designed to assess the effect of this compound on the stability of the survivin protein.

Materials:

-

Same as Protocol 1

-

Cycloheximide (CHX) solution (protein synthesis inhibitor)

Procedure:

-

Cell Culture and Pre-treatment:

-

Seed PC-3 or C4-2 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with 10 µM cycloheximide for 1 hour to inhibit new protein synthesis.

-

-

This compound Treatment:

-

After CHX pre-treatment, treat the cells with 10 µM this compound or vehicle (DMSO) for different time points (e.g., 0, 30, 60, 120, 240 minutes).

-

-

Sample Collection and Analysis:

-

At each time point, harvest the cells and prepare protein lysates as described in Protocol 1 (steps 2 and 3).

-

Perform Western blot analysis for survivin and a loading control as described in Protocol 1 (steps 4-8).

-

-

Data Analysis:

-

Quantify the band intensities for survivin and the loading control at each time point.

-

Normalize the survivin band intensity to the corresponding loading control band intensity.

-

Plot the normalized survivin levels against time to determine the half-life of the protein in the presence and absence of this compound.

-

Visualizations

This compound Mechanism of Action and Experimental Workflow

Caption: Mechanism of this compound and the corresponding Western blot workflow.

Survivin Signaling and Apoptosis Regulation

Caption: Survivin's role in inhibiting apoptosis and the effect of this compound.

Logical Flow of this compound's Effect on Survivin Levels

Caption: Logical flow of this compound's action on survivin in cancer cells.

References

Application Notes and Protocols for Oral Administration of LQZ-7I in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LQZ-7I is a potent and orally active small molecule inhibitor of survivin, a protein that is overexpressed in most human cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] this compound functions by directly targeting and inhibiting the dimerization of survivin, which leads to its proteasome-dependent degradation.[2][4] This targeted degradation of survivin in cancer cells induces apoptosis and suppresses tumor growth, making this compound a promising therapeutic agent for cancer treatment. Preclinical studies in mouse xenograft models have demonstrated that oral administration of this compound effectively inhibits tumor growth and reduces survivin levels within the tumors, without causing notable adverse effects.

These application notes provide a detailed overview of the experimental protocols for the oral administration of this compound in mouse xenograft models, based on published preclinical data.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 4.8 | |

| C4-2 | Prostate Cancer | 3.1 |

In Vivo Efficacy of this compound in PC-3 Xenograft Model

| Parameter | Value | Citation |

| Animal Model | 6-week old male NSG mice | |

| Tumor Model | PC-3 human prostate cancer cell xenograft | |

| Treatment | This compound at 100 mg/kg or vehicle control | |

| Formulation | 90% Corn Oil / 10% DMSO | |

| Administration Route | Oral gavage | |

| Dosing Schedule | Every other day for a total of ten treatments | |

| Outcome | Significant suppression of tumor growth | |

| Adverse Effects | No notable changes in body weight or major organ wet weight | |

| Mechanism of Action (In Vivo) | Drastic reduction of survivin expression in xenograft tumors |

Note: Specific tumor volume measurements and pharmacokinetic data for this compound are not publicly available in the reviewed literature.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the disruption of the survivin protein's function. Survivin must form a homodimer to be active and carry out its anti-apoptotic functions. This compound was designed to bind to the dimerization interface of survivin, preventing two survivin monomers from coming together. This inhibition of dimerization leads to the misfolding and subsequent degradation of survivin by the proteasome. The loss of survivin in cancer cells triggers the activation of caspases, leading to apoptosis and a reduction in tumor cell survival.

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of this compound for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (100 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.

-

Weigh this compound: Accurately weigh the calculated amount of this compound using an analytical balance.

-

Prepare the vehicle: Prepare a 90% corn oil / 10% DMSO vehicle solution. For example, to prepare 1 ml of the vehicle, mix 900 µl of corn oil with 100 µl of DMSO.

-

Dissolve this compound:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the 10% volume of DMSO and vortex thoroughly to dissolve the compound.

-

Add the remaining 90% volume of corn oil.

-

-

Vortexing: Vortex the solution vigorously to ensure a uniform suspension. It is recommended to vortex the solution immediately before each administration to ensure homogeneity.

Oral Gavage Procedure in Mice

This protocol provides a standard procedure for administering the this compound formulation via oral gavage.

Materials:

-

Prepared this compound formulation

-

1 ml syringe

-

20-22 gauge stainless steel feeding needle with a rounded tip

-

Animal scale

-

Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

-

Animal Weighing: Accurately weigh each mouse before administration to calculate the precise volume of the this compound formulation to be administered. The volume should not exceed 10 ml/kg body weight.

-

Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

-

Animal Restraint:

-

Firmly grasp the mouse by the scruff of the neck using the thumb and forefinger to immobilize its head. The mouse's body should be supported by the remaining fingers.

-

Position the mouse vertically, with its head pointing upwards. This alignment straightens the esophagus and facilitates the passage of the feeding needle.

-

-

Needle Insertion:

-

Gently insert the tip of the feeding needle into the diastema (the gap between the incisors and molars).

-

Advance the needle slowly and gently along the roof of the mouth towards the back of the throat.

-

Allow the mouse to swallow the needle. Do not apply force. The needle should pass smoothly into the esophagus.

-

-